molecular formula C18H16N2O2 B116170 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl- CAS No. 145440-89-7

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-

Cat. No. B116170
M. Wt: 292.3 g/mol
InChI Key: XTWPFDJGRQAMNO-UHFFFAOYSA-N
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Description

“3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-” is a chemical compound with the molecular formula C13H14N2O2 . It belongs to a new series of experimental anticonvulsants related to lidocaine .


Synthesis Analysis

The synthesis of this compound involves the formation of two metabolites: D3017, which is the primary alcohol, and 2,6-DMA, formed by amide bond hydrolysis of either D2624 or D3017 . The formation of D3017 is NADPH-dependent, whereas 2,6-DMA formation is NADPH-independent and probably was catalyzed by amidase enzymes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an isoxazole ring attached to a carboxamide group . The molecular weight is 230.262 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily metabolic in nature. After oral administration, it was found to be well absorbed (93%), but underwent extensive first-pass metabolism in the rat, thus resulting in 5.3% bioavailability .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 306.2±42.0 °C at 760 mmHg, and a flash point of 139.0±27.9 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Future Directions

As this compound is related to a new series of experimental anticonvulsants, future research could focus on further understanding its pharmacokinetics, metabolism, and potential therapeutic applications .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-7-6-8-13(2)17(12)19-18(21)15-11-16(22-20-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWPFDJGRQAMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163023
Record name 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-

CAS RN

145440-89-7
Record name 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145440897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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